1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a pyridine ring with various substituents
Preparation Methods
The synthesis of 1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . This method is advantageous due to its simplicity and efficiency. The reaction conditions typically involve the use of ethanol as a solvent and potassium hydroxide as a catalyst .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
1-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as antibacterial or antitumor activity.
Comparison with Similar Compounds
1-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
2-Oxo-4-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carbonitrile: This compound contains a trifluoromethyl group, which can significantly alter its reactivity and applications.
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate: This compound has a carboxylate group, which can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2-oxo-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-8-7-11(12(9-14)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMXHTQZLWXEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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